molecular formula C24H21F3N2O3 B284092 N-(2-ethylphenyl)-4-[2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy]benzamide

N-(2-ethylphenyl)-4-[2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy]benzamide

Cat. No.: B284092
M. Wt: 442.4 g/mol
InChI Key: KMVLUBOATILBCB-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-4-[2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy]benzamide is a complex organic compound that features a benzamide core structure. This compound is characterized by the presence of an ethyl group attached to the phenyl ring and a trifluoromethyl group attached to the aniline moiety. The compound’s unique structure makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-4-[2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-hydroxybenzoic acid with thionyl chloride to form 4-chlorobenzoic acid, followed by amidation with 2-ethylphenylamine.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic aromatic substitution reaction using trifluoromethyl aniline.

    Formation of the Ether Linkage: The final step involves the formation of the ether linkage through the reaction of the intermediate product with ethylene oxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-4-[2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thiols or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinones.

    Reduction: Amines or alcohols.

    Substitution: Thioethers or secondary amines.

Scientific Research Applications

N-(2-ethylphenyl)-4-[2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy]benzamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Materials Science: Its unique electronic properties make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: The compound is used in studies to understand its interaction with various enzymes and receptors, providing insights into its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-4-[2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets within the target protein. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethylphenyl)-2-(trifluoromethyl)benzamide: Similar structure but lacks the ether linkage.

    N-(2-ethylphenyl)-4-{2-oxo-2-[2-(fluoromethyl)anilino]ethoxy}benzamide: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group.

Uniqueness

N-(2-ethylphenyl)-4-[2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy]benzamide is unique due to the presence of both the trifluoromethyl group and the ether linkage, which confer distinct electronic properties and reactivity. These features make it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C24H21F3N2O3

Molecular Weight

442.4 g/mol

IUPAC Name

N-(2-ethylphenyl)-4-[2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy]benzamide

InChI

InChI=1S/C24H21F3N2O3/c1-2-16-7-3-5-9-20(16)29-23(31)17-11-13-18(14-12-17)32-15-22(30)28-21-10-6-4-8-19(21)24(25,26)27/h3-14H,2,15H2,1H3,(H,28,30)(H,29,31)

InChI Key

KMVLUBOATILBCB-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3C(F)(F)F

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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